3-n-Propoxythiophenol
Description
3-n-Propoxythiophenol (CAS: Not explicitly provided in evidence) is a thiophenol derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 3-position of the thiophenol ring. Thiophenol derivatives are sulfur-containing aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science. Notably, this compound is listed as discontinued by CymitQuimica, indicating challenges in commercial availability, possibly due to synthesis complexity, stability issues, or reduced demand compared to alternatives .
Properties
IUPAC Name |
3-propoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-6-10-8-4-3-5-9(11)7-8/h3-5,7,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHFSKAJKBCKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378581-61-3 | |
| Record name | 3-n-Propoxythiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Thiophenol: One common method involves the reaction of thiophenol with propyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of 3-n-Propoxythiophenol.
Industrial Production Methods: Industrially, this compound can be synthesized through a similar process but on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-n-Propoxythiophenol can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form thiolates using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, propyl bromide.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: 3-n-Propoxythiophenol is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving thiol groups and their interactions with biological molecules.
Medicine:
Drug Development: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting thiol-containing enzymes.
Industry:
Material Science: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-n-Propoxythiophenol exerts its effects involves its interaction with thiol-containing enzymes and proteins. The sulfur atom in the thiol group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is crucial in various biochemical pathways and can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-n-Propoxythiophenol with structurally related thiophenol and aryloxy derivatives discussed in the evidence:
Key Findings from Research
Synthetic Accessibility: this compound’s discontinuation contrasts with active synthesis of analogs like N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine. The latter is synthesized via sodium hydride-mediated coupling of 1-fluoronaphthalene with hydroxypropanamine-thiophene precursors (72.9% yield), demonstrating robust scalability . This suggests that this compound’s synthesis may face challenges in step efficiency or reagent compatibility.
The 87.5° dihedral angle between thiophene and naphthalene rings minimizes steric clash, promoting stable molecular packing .
Their polar functional groups enable hydrogen bonding, affecting pharmacokinetic profiles . this compound’s propoxy group likely increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility—a trade-off critical in drug design.
Biological Activity
3-n-Propoxythiophenol, a compound with a thiophenol structure modified by a propoxy group, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula: C10H12OS
- Molecular Weight: 188.27 g/mol
The presence of the thiol group (-SH) in thiophenols is known to impart various biological activities, including antioxidant properties due to its ability to donate electrons.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. The mechanism primarily involves the scavenging of free radicals and the modulation of oxidative stress markers.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 25 | Free radical scavenging |
| Thieno[2,3-c]pyrazole | 15 | Erythrocyte protection |
| Ascorbic Acid | 20 | Electron donation |
In a comparative study, this compound demonstrated an IC50 value of 25 µM, indicating moderate antioxidant potential when compared to other known antioxidants like ascorbic acid.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that thiophenols can inhibit the growth of various bacterial strains.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Candida albicans | 40 µg/mL |
These findings suggest that this compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of thiophenolic compounds has been investigated with promising results. Studies show that these compounds can induce apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability.
- Experimental Design: MCF-7 cells were treated with varying concentrations of this compound for 24 hours.
- Results: The compound exhibited dose-dependent inhibition of cell proliferation with an IC50 value of approximately 40 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The thiol group can donate electrons, neutralizing free radicals.
- Cell Cycle Arrest: Induction of cell cycle arrest in cancer cells has been observed, leading to apoptosis.
- Membrane Disruption: The compound may disrupt microbial membranes, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
